Carpaine

Description

Properties

IUPAC Name |

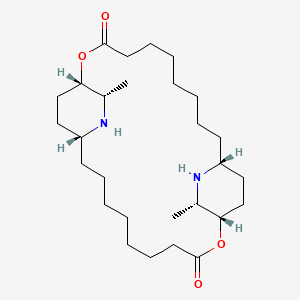

13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCMASJCYVAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871890 | |

| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3463-92-1 | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alkaloid Carpaine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpaine, a macrocyclic piperidine alkaloid, is a prominent bioactive compound found in the leaves of the Carica papaya plant. Historically recognized for its cardiotonic effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antimalarial, and cardioprotective properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing historical milestones and modern experimental protocols. It presents quantitative data in structured tables for comparative analysis and includes detailed methodologies for key experiments. Furthermore, this guide visualizes complex experimental workflows and biological signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound research began in 1890 when M. Greshoff first isolated the alkaloid from the leaves of Carica papaya.[1][2] Following its discovery, early structural elucidation studies were undertaken by scientists such as van Rijn and Barger.[3] Initial estimations of its chemical formula were later refined, and through extensive degradation studies, G. Barger and colleagues made significant strides in understanding its chemical nature in the 1930s.[3] It was eventually determined that this compound is a large 26-membered cyclic diester, or dilactone, with the empirical formula C₂₈H₅₀N₂O₄.[3] This foundational work paved the way for contemporary research into its pharmacological potential.

Physicochemical Properties

This compound presents as a pale-yellow, needle-like crystalline solid.[4] Its solubility is pH-dependent, being more soluble in acidic conditions compared to alkaline environments.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₀N₂O₄ | [5] |

| Molar Mass | 478.70 g/mol | [5] |

| Melting Point | 119-121 °C | [4] |

| Solubility in Water | Practically insoluble (48.12 µg/ml) | [1] |

| Solubility in Acidic pH | 35.12 µg/ml | [1] |

| Solubility in Alkaline pH | 18.55 µg/ml | [1] |

| UV λmax in Methanol | 227.20 nm | [1] |

Experimental Protocols for Isolation and Analysis

The isolation and quantification of this compound from Carica papaya leaves involve a multi-step process, from extraction to purification and characterization. Various methods have been developed, each with its own efficiency and scalability.

Extraction Methodologies

Several techniques have been employed for the extraction of this compound, with acid-base extraction being a common and effective approach. More recent methods like microwave-assisted extraction (MAE) have also been shown to be efficient.

3.1.1. Acid-Base Extraction Protocol

This method leverages the pH-dependent solubility of this compound to separate it from other plant constituents.

-

Maceration: Macerate 1 kg of dried, powdered Carica papaya leaves in 3 L of an ethanol/water/HCl (89:10:1 v/v/v) solvent mixture for 24 hours at room temperature. Repeat the maceration four times with a fresh solvent mixture.[4][6]

-

Filtration and Concentration: Filter the resulting extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.[2]

-

Acidification: Dissolve the residue in a 2% HCl solution to protonate the this compound, making it water-soluble.[4]

-

Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane to remove lipids and other non-polar compounds.[4]

-

Basification: Adjust the pH of the aqueous layer to approximately 11 with a base (e.g., ammonium hydroxide) to deprotonate the this compound, rendering it less polar.[4]

-

Solvent Extraction: Extract the basified solution with a nonpolar solvent such as chloroform. The deprotonated this compound will partition into the organic layer.[7]

-

Concentration: Evaporate the chloroform to yield the crude this compound extract.[7]

3.1.2. Microwave-Assisted Extraction (MAE) Protocol

MAE offers a more rapid extraction process compared to conventional methods.

-

Sample Preparation: Mix 20 g of powdered papaya leaves with a solvent mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v).[1]

-

Microwave Irradiation: Place the mixture in a microwave extraction flask and irradiate for 6 minutes at 140 watts (70°C).[1]

-

Concentration: Concentrate the resulting extract on an electric water bath to obtain the crude extract.[1]

Purification by Column Chromatography

Crude this compound extracts are purified using silica gel column chromatography.

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to create the stationary phase.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of chloroform and load it onto the top of the silica gel column.[2]

-

Elution: Elute the column with a mobile phase gradient. A common system involves a gradient of dichloromethane and methanol, starting with a higher proportion of the less polar solvent (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., up to a ratio of 80:20 v/v dichloromethane:methanol).[8] Another effective mobile phase is a mixture of methanol and chloroform (5:95 v/v).[2]

-

Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:glacial acetic acid at a 5:3.5:1.5 v/v/v ratio) and visualization with Dragendorff's reagent.[1][2]

-

Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Characterization and Quantification

The purity and identity of the isolated this compound are confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of this compound.

| Parameter | Description |

| Column | Sunniest C18 (150 mm × 4.6 mm)[8] |

| Mobile Phase | Water (pH 8.5) : Acetonitrile (60:40, v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV at 304 nm[6] |

| Retention Time | Approximately 6.017 min[8] |

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides structural confirmation and sensitive quantification.

| Parameter | Description |

| Column | Hypersil Gold (50mm x 2.1mm x 1.9 µm)[9] |

| Mobile Phase A | 0.1% formic acid in water[9] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[9] |

| Flow Rate | 0.3 mL/min[9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |

| Precursor Ion (m/z) | 479[9] |

| Product Ion (m/z) | 240[9] |

| Spray Voltage | 3 kV[9] |

| Capillary Temperature | 300 °C[9] |

3.3.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure of this compound. Key ¹H-NMR signals include those at δ 4.718, 2.821, 2.543, 2.369, 2.271, 1.984, 1.177-1.631, and 1.002.[4] The ¹³C-NMR spectrum shows characteristic peaks at δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, and 18.7.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the this compound molecule. Characteristic absorption bands are observed for N-H stretching (around 3385 cm⁻¹), C-H stretching (2956, 2950, 2918, 2727 cm⁻¹), and C-O stretching (1020 cm⁻¹).[1]

Experimental and Biological Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow for this compound isolation and its known signaling pathways.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ir.unimas.my [ir.unimas.my]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. plantsjournal.com [plantsjournal.com]

- 8. Isolation and characterization of this compound and dihydroxy derivative of this compound from leaves of Carica papaya: Development of fast HPLC method and standardization of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Chemical structure and stereochemistry of Carpaine

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Carpaine

Introduction

This compound ((+)-Carpaine) is a macrocyclic piperidine alkaloid and the primary bioactive compound isolated from the leaves of the papaya plant, Carica papaya L.[1][2]. Historically, its structure was a subject of considerable investigation, evolving from an initial incorrect empirical formula to the currently accepted complex dimeric structure.[2]. It is recognized for a range of biological activities, including cardiovascular, antimalarial, anti-inflammatory, and antithrombocytopenic effects.[2][3][4]. This guide provides a detailed overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methods used for its elucidation, tailored for researchers in chemistry and drug development.

Chemical Structure and Stereochemistry

The structural elucidation of this compound revealed it to be a large, 26-membered macrocyclic dilactone.[2][5]. It is a dimer formed from two units of carpamic acid, where two identical substituted piperidine rings are linked by two ester groups.[5][6]. This complex structure was ultimately confirmed through mass spectrometry, which indicated a molecular weight corresponding to the dimeric formula, C₂₈H₅₀N₂O₄.[2].

The absolute configuration of this compound was definitively established by Coke and Rice in 1965.[2][7]. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

-

IUPAC Name : (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2¹¹﹐¹⁴]triacontane-3,16-dione[1][2].

-

Key Structural Features :

-

A 26-membered macrocyclic ring.

-

Two piperidine heterocyclic units.

-

Two lactone (cyclic ester) functional groups.

-

Cis relationship between the groups attached to the piperidine ring.[5].

-

Data Presentation

The quantitative data pertaining to this compound are summarized in the following tables.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 478.7 g/mol | [1][2] |

| Monoisotopic Mass | 478.37705808 Da | [1] |

| Melting Point | 119-121 °C | [2][7] |

| Optical Rotation | [α]D¹² +24.7° (c = 1.07 in ethanol) | [7] |

| Appearance | Monoclinic prisms from acetone; Pale-yellow needle-like crystals | [3][7] |

| Solubility | Practically insoluble in water (48.12 µg/ml); more soluble in acidic pH (35.12 µg/ml) than alkaline pH (18.55 µg/ml); soluble in most organic solvents except petroleum ether. | [3][7][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Data | Source(s) |

| ¹H-NMR (in CDCl₃) | δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (1H, bs) | [9] |

| ¹H-NMR (in CD₃OD) | δ 0.896 (6H, d), 1.1-1.383 (24H, m), 1.724 (10H), 2.0 (2H), 2.415-2.459 (4H), 2.981 (2H), 4.9 or 3.3 (2H) | [8] |

| ¹³C-NMR (in CDCl₃) | δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7 | [3] |

| Mass Spectrometry (LC-MS) | m/z 479.88 [M+H]⁺ (Positive Ion Mode) | [8] |

| Fourier Transform Infrared (FT-IR) | Recorded in KBr pellet in the range of 4000-400 cm⁻¹ | [8] |

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-established methodologies.

Isolation and Purification of this compound

A common method for extracting this compound from dried Carica papaya leaves is acid-base extraction, followed by chromatographic purification.

-

Extraction :

-

Powdered dried leaves are macerated and extracted with an acidified solvent mixture, such as methanol/water/glacial acetic acid (180:2:1.6 v/v/v) or ethanol/water/HCl (89:10:1 v/v/v).[8][10]. The acidic condition protonates the alkaloid, enhancing its solubility in the polar solvent.[11][12].

-

The resulting extract is concentrated under reduced pressure.

-

-

Purification :

-

The crude extract is subjected to silica gel column chromatography.[10][13].

-

Elution is performed using a solvent system, often a gradient of chloroform and methanol (e.g., 95:5 v/v).[10].

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC), using a mobile phase like methanol/chloroform (15:85 v/v) and visualized with Dragendorff's reagent.[10].

-

-

Crystallization :

-

The purified fractions containing this compound are combined and concentrated.

-

The residue is dissolved in a minimal amount of a suitable solvent, such as acetone.

-

Crystallization is induced by cooling (e.g., at 4°C overnight), yielding pure, needle-like crystals of this compound.[3].

-

Structural Characterization Methods

The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Protocol : ¹H-NMR and ¹³C-NMR spectra are recorded on spectrometers (e.g., Bruker Avance at 300 MHz or 500 MHz).[3][8][10]. Samples are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[3][8]. The resulting chemical shifts and coupling constants are compared with literature values to confirm the structure.[3].

-

-

Mass Spectrometry (MS) :

-

Protocol : Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used. An Agilent Q-TOF mass spectrometer or similar instrument is operated in positive ion mode.[8]. The mobile phase can consist of acetonitrile and water with 0.1% formic acid.[8]. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined to confirm the molecular weight.[8].

-

-

Fourier Transform Infrared (FT-IR) Spectroscopy :

-

Protocol : The FT-IR spectrum is recorded using a spectrophotometer (e.g., Shimadzu model). The sample is prepared as a potassium bromide (KBr) pellet. The spectrum, typically scanned from 4000 to 400 cm⁻¹, reveals characteristic peaks for the functional groups present in this compound.[8].

-

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D representation of the this compound macrocyclic dilactone structure.

Signaling Pathway of this compound in Cardiomyocytes

Recent studies have indicated that this compound promotes the proliferation and survival of cardiomyocytes, potentially offering cardioprotective effects. This action is mediated through the activation of Focal Adhesion Kinase (FAK), which subsequently triggers the downstream PI3K/AKT and ERK1/2 signaling pathways.[14].

References

- 1. This compound | C28H50N2O4 | CID 442630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ir.unimas.my [ir.unimas.my]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [drugfuture.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and characterization of this compound and dihydroxy derivative of this compound from leaves of Carica papaya: Development of fast HPLC method and standardization of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Promotes Proliferation and Repair of H9c2 Cardiomyocytes after Oxidative Insults - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Carpaine in Papaya Leaves: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of carpaine, the major alkaloid in Carica papaya (papaya) leaves. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, extraction, and analysis of this pharmacologically significant molecule. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the available information on piperidine alkaloid biosynthesis to propose a putative pathway and provides detailed experimental protocols and quantitative data from existing literature.

Introduction

This compound (C₂₈H₅₀N₂O₄) is a macrocyclic piperidine alkaloid found in papaya leaves, known for its diverse biological activities, including cardiotonic, antimalarial, and anti-thrombocytopenic effects.[1][2] Structurally, it is a large 26-membered dilactone ring formed from two identical C₁₄ units, each containing a piperidine nucleus.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.

A Putative Biosynthetic Pathway of this compound

Direct experimental evidence for the complete biosynthetic pathway of this compound is currently lacking in scientific literature. However, based on the well-established biosynthesis of other piperidine alkaloids, a putative pathway can be proposed, starting from the amino acid L-lysine.[4][5][6] The pathway can be conceptually divided into three main stages: formation of the piperidine ring, elongation of the fatty acid side chain, and dimerization and macrocyclization.

Formation of the Piperidine Ring

The biosynthesis of the piperidine ring in plants is known to originate from L-lysine.[6][7] The initial steps are catalyzed by two key enzymes:

-

Lysine Decarboxylase (LDC): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-lysine to produce cadaverine.[6][8]

-

Copper Amine Oxidase (CAO): This enzyme catalyzes the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[6][8]

-

Reduction: Δ¹-piperideine is then likely reduced to the more stable piperidine ring, although the specific reductase involved in this compound biosynthesis is unknown.

Caption: Putative pathway for the formation of the piperidine ring from L-lysine.

Side Chain Elongation and Functionalization

The formation of the C₁₄ monomeric unit of this compound requires the attachment and elongation of a fatty acid side chain to the piperidine ring. This likely involves a polyketide synthase (PKS) or a similar fatty acid synthase (FAS) machinery. The proposed steps are:

-

Activation: A short-chain fatty acid starter unit (e.g., acetyl-CoA) is activated.

-

Elongation: The starter unit is elongated by the sequential addition of malonyl-CoA extender units, catalyzed by a PKS. For the C₁₄ unit of this compound, this would involve multiple rounds of condensation, reduction, and dehydration reactions.

-

Attachment to Piperidine: The elongated fatty acid chain is then likely attached to the piperidine ring, possibly via an amide linkage, although the exact mechanism is unknown.

Dimerization and Macrocyclization

The final and most speculative stage is the formation of the 26-membered dilactone ring. This would involve:

-

Dimerization: Two of the C₁₄ piperidine-fatty acid monomers are brought together.

-

Esterification: Two intermolecular ester bonds are formed to create the large macrocyclic dilactone structure of this compound. The enzymatic machinery responsible for this macrocyclization is unknown but could involve specific esterases or synthetases.

Caption: A putative overview of the biosynthetic pathway of this compound.

Quantitative Data on this compound Content

The concentration of this compound in papaya leaves can vary depending on factors such as the age of the leaves, geographical origin, and the extraction method used. The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Method | Analytical Method | This compound Content | Reference |

| Shade-dried leaves | Not specified | HPTLC | 0.52% (w/w) | [4] |

| Dried leaves | Ethanolic extraction | HPLC | 0.93 g/kg | [9] |

| Dried leaves | Pressurized liquid extraction | UHPLC-MS/MS | 0.02 - 0.31% | [10] |

| Young leaves (blended) | Not specified | Not specified | 333 µg/g | [7] |

| Old leaves (blended) | Not specified | Not specified | 279 µg/g | [7] |

| Dried leaves | Not specified | HPLC | 0.537% (w/w) of alkaloids rich fraction | [11] |

Experimental Protocols

This section provides a summary of common experimental protocols for the extraction, isolation, and quantification of this compound from papaya leaves.

General Extraction and Isolation Workflow

A common workflow for the isolation of this compound involves an initial solvent extraction followed by acid-base partitioning to separate the alkaloids.

Caption: A general experimental workflow for the extraction and isolation of this compound.

Detailed Methodologies

4.2.1. Microwave-Assisted Extraction (MAE)

-

Protocol: 20 g of powdered papaya leaves are extracted with a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) in a microwave extraction flask. The extraction is performed for 6 minutes at 140 watts (70°C).[2]

-

Downstream Processing: The extract is concentrated, and the alkaloid fraction is obtained through further partitioning.[2]

4.2.2. Soxhlet Extraction

-

Protocol: 20 g of powdered leaves are extracted with a mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v) in a Soxhlet extractor for 17 hours at 70°C.[2]

4.2.3. Acid-Base Extraction

-

Protocol: Dried leaf powder is macerated in an acidic solution (e.g., ethanol/water/HCl). The extract is then filtered, and the acidic aqueous solution is washed with a non-polar solvent like petroleum ether or chloroform to remove fats and chlorophyll. The aqueous layer is then made alkaline (pH 8-9) with a base such as ammonium hydroxide. The alkaloids, now in their free base form, are extracted into an organic solvent like chloroform. The organic phase is then evaporated to yield the crude alkaloid extract.[1]

4.2.4. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A common mobile phase is a mixture of chloroform and methanol (e.g., 70:30 v/v).[11]

-

Detection: After development, the plate is derivatized with Dragendorff's reagent to visualize the alkaloid spots.

-

Quantification: Densitometric analysis is performed at a specific wavelength (e.g., 550 nm after derivatization) to quantify the amount of this compound by comparing the peak area with that of a standard.[4]

4.2.5. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water at pH 8.5) and an organic solvent like acetonitrile (e.g., 60:40 v/v) is used.

-

Detection: UV detection at a wavelength around 227 nm is common.[2]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample with a calibration curve generated from this compound standards.

Conclusion and Future Directions

While significant progress has been made in the extraction, quantification, and pharmacological evaluation of this compound, its biosynthetic pathway remains largely unexplored. The putative pathway presented in this guide, based on the biosynthesis of related piperidine alkaloids, provides a framework for future research. Elucidating the specific enzymes involved in the side-chain elongation and macrocyclization steps will be key to understanding and potentially manipulating this compound production in Carica papaya. This will require a combination of transcriptomics, proteomics, and targeted gene silencing or overexpression studies. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to plant biochemistry but will also open up new avenues for the biotechnological production of this valuable medicinal compound.

References

- 1. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 2. tarjomefa.com [tarjomefa.com]

- 3. This compound: An alkaloid of Carica papaya—its chemistry and pharmacology | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The carnitine biosynthetic pathway in Arabidopsis thaliana shares similar features with the pathway of mammals and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Distribution of Carpaine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a piperidine alkaloid, and its naturally occurring analogs, including pseudothis compound, dehydrothis compound I, and dehydrothis compound II, are predominantly found in the plant kingdom, with Carica papaya L. being the most significant source. These compounds have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including anti-thrombocytopenic, anti-plasmodial, and cardiovascular effects. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and quantitative abundance of this compound and its analogs. Furthermore, it details established experimental protocols for their extraction and isolation and visually represents key biological signaling pathways influenced by this compound.

Natural Sources and Geographical Distribution

This compound and its related alkaloids are primarily biosynthesized in plants of the Caricaceae family, with the papaya tree (Carica papaya) being the most well-documented source.[1] These compounds are distributed throughout various parts of the plant, including the leaves, seeds, roots, and bark.[2] However, the leaves, particularly young leaves, are consistently reported to contain the highest concentrations of this compound.[2]

The papaya plant is cultivated in tropical and subtropical regions worldwide, including Tropical America, Southern Mexico, Tropical Africa, the Philippines, India, Indonesia, Australia, and Malaysia.[2] Consequently, these regions represent the primary geographical sources of this compound. While this compound content can vary, no definitive correlation has been established between the geographical origin and the concentration of the alkaloid in the plant material.[2]

Quantitative Distribution of this compound and its Analogs

The concentration of this compound and its analogs can fluctuate based on factors such as the part of the plant, the age of the leaves, and the specific cultivar. The following table summarizes the quantitative data available in the literature.

| Plant Material | Compound | Concentration (% w/w of dried material) | Reference(s) |

| Carica papaya leaves | This compound | 0.02 - 0.52% | [3] |

| Carica papaya leaves | Total Alkaloids | ~0.2% | [4] |

| Carica papaya leaves | This compound | 63% of total alkaloids | [2][4] |

| Carica papaya leaves (young) | This compound | 0.0333% | [2] |

| Carica papaya leaves (old) | This compound | 0.0279% | [2] |

| Carica papaya leaves | Pseudothis compound | Present (trace amounts) | [5] |

| Carica papaya leaves | Dehydrothis compound I & II | Present | [6] |

| Carica papaya processed extract | This compound | 5.02% | [3] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, early precursor feeding studies have provided some insights. Research involving the administration of radiolabeled precursors to Carica papaya shoots demonstrated that acetate is incorporated into the this compound molecule far more efficiently than lysine or mevalonate.[7][8] This suggests that the biosynthesis of the carpamic acid monomer, the precursor to the dimeric this compound, may follow a pathway analogous to that of fatty acids or polyketides.[7][8] The formation of the large 26-membered macrocyclic dilactone structure of this compound is a result of the dimerization of two carpamic acid units.

Experimental Protocols

A variety of methods for the extraction and isolation of this compound from Carica papaya leaves have been reported. The selection of a specific protocol often depends on the desired yield, purity, and available laboratory equipment. Below are detailed methodologies for some of the commonly employed techniques.

Acid-Base Extraction (Alcohol-Based)

This is a widely used method for the extraction of alkaloids.

Methodology:

-

Maceration: Powdered, dried Carica papaya leaves (e.g., 6 kg) are macerated in a solution of ethanol, water, and hydrochloric acid (89:10:1 v/v/v) for 24 hours at room temperature. This process is repeated until no alkaloids are detected in the plant material using Dragendorff's reagent.[9]

-

Solvent Evaporation: The combined extracts are pooled and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[9]

-

Acidification and Defatting: The resulting residue is dissolved in an acidic aqueous solution (e.g., water/HCl 98:2 v/v) and filtered. This acidic solution is then washed with a nonpolar solvent like petroleum ether to remove fats and other non-polar impurities.

-

Basification and Extraction: The pH of the acidic aqueous fraction is adjusted to 8.0-9.0 with a base such as ammonium hydroxide. The basified solution is then repeatedly extracted with a chlorinated solvent like chloroform or dichloromethane to transfer the free base form of this compound into the organic layer.

-

Final Concentration: The organic fractions are combined and evaporated to dryness to yield the crude this compound extract.[9]

Acidified Water Extraction

This method offers a more environmentally friendly alternative to protocols requiring large volumes of organic solvents.

Methodology:

-

Extraction: Dried and powdered Carica papaya leaves (e.g., 500 g) are macerated in acidified distilled water (e.g., with HCl to a low pH) with heating and stirring for several hours. This process protonates the this compound, increasing its solubility in water.[2][10][11]

-

Filtration and Basification: The aqueous extract is filtered, and the pH is adjusted to approximately 9-11 with a suitable base (e.g., sodium hydroxide) to convert the this compound salt back to its less water-soluble free base form, which may precipitate.[2][10][11]

-

Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane) to isolate the this compound.[2][10][11]

-

Purification: The organic extract is washed, dried, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone).[2][10][11]

Purification by Column Chromatography

Crude this compound extracts obtained from the methods above can be further purified using column chromatography.

Methodology:

-

Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude this compound extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

-

Elution: The column is eluted with a solvent system, typically a mixture of a non-polar and a polar solvent. A common system is a gradient of methanol in chloroform or dichloromethane. For instance, starting with a low polarity mixture (e.g., 5:95 v/v methanol:chloroform) and gradually increasing the polarity.[9][12]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC), with visualization of alkaloid spots using Dragendorff's reagent. Fractions containing pure this compound are combined and the solvent is evaporated.[9][12]

Signaling Pathways and Biological Activities

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound. It has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival.

FAK-ERK1/2 and FAK-AKT Signaling Pathways

This compound has been demonstrated to promote the proliferation of cardiomyocytes through the activation of the Focal Adhesion Kinase (FAK) signaling pathway. This, in turn, leads to the downstream activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (AKT) pathways, both of which are crucial for cell growth and survival.

NF-κB Signaling Pathway

This compound has also been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is suggested that this compound may interfere with the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Logical Workflow for this compound Extraction and Isolation

The general process for obtaining pure this compound from its natural source can be summarized in a logical workflow.

References

- 1. This compound: An alkaloid of Carica papaya—its chemistry and pharmacology | Semantic Scholar [semanticscholar.org]

- 2. ir.unimas.my [ir.unimas.my]

- 3. researchgate.net [researchgate.net]

- 4. neliti.com [neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. Carica papaya L. Leaves: Deciphering Its Antioxidant Bioactives, Biological Activities, Innovative Products, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Acidified water extraction increases this compound yield from Carica papaya L. Leaf - UNIMAS Institutional Repository [ir.unimas.my]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and characterization of this compound and dihydroxy derivative of this compound from leaves of Carica papaya: Development of fast HPLC method and standardization of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Carpaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a prominent piperidine alkaloid found in the leaves of Carica papaya, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. While information on its primary metabolites remains limited, this document synthesizes the current understanding of this compound's biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound (C₂₈H₅₀N₂O₄) is a macrocyclic dilactone alkaloid and the major bioactive compound in papaya leaves.[1][2] Traditionally, papaya leaf extracts have been used in folk medicine for various ailments, including malaria and dengue fever.[1][3] Modern scientific investigations have begun to elucidate the pharmacological basis for these traditional uses, revealing this compound's significant effects on the cardiovascular, hematopoietic, and immune systems. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exhibits a range of pharmacological effects, including cardioprotective, antiplasmodial, and antithrombocytopenic activities.

Cardioprotective Effects

This compound has demonstrated significant potential in protecting and repairing cardiomyocytes. In vitro studies using the H9c2 cell line have shown that this compound promotes cardiomyocyte proliferation and protects against ischemia-reperfusion injury (IRI).[3]

Mechanism of Action: The cardioprotective effects of this compound are mediated through the activation of key signaling pathways that promote cell cycle progression and inhibit apoptosis. Specifically, this compound induces the phosphorylation of Focal Adhesion Kinase (FAK), which in turn activates the downstream Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (AKT) pathways.[3] This signaling cascade leads to the upregulation of cell cycle markers such as cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), ultimately promoting cell proliferation.[3] Furthermore, this compound has been shown to attenuate oxidative stress by reducing the overproduction of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential (MMP) in cardiomyocytes subjected to oxidative insults.[3]

Signaling Pathway of this compound in Cardiomyocytes

References

In Silico Prediction of Carpaine's Biological Targets: A Technical Guide

Abstract

Carpaine, a macrocyclic dilactone alkaloid derived from the leaves of Carica papaya, has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, anti-inflammatory, antimalarial, and antithrombocytopenic effects[1][2][3]. Despite its therapeutic potential, a comprehensive understanding of its molecular mechanisms and direct biological targets remains largely uncharted. This technical guide provides an in-depth overview of in silico methodologies for predicting and identifying the biological targets of this compound. It outlines a systematic workflow from computational screening to experimental validation, presents known and predicted targets from recent studies, and details the requisite experimental protocols for target verification. This document serves as a foundational resource for researchers aiming to elucidate the molecular pharmacology of this compound and accelerate its development as a potential therapeutic agent.

Introduction to this compound

This compound (C₂₈H₅₀N₂O₄) is the primary alkaloid found in papaya leaves, constituting up to 0.4% of their dry weight[3]. Its unique 26-membered macrocyclic structure, consisting of two piperidine rings linked by ester groups, is believed to be central to its biological functions[1][3][4]. Historically, papaya leaves have been used in traditional medicine to treat conditions like dengue fever and malaria[1][2]. Modern research has substantiated some of these uses, demonstrating this compound's ability to increase platelet counts (antithrombocytopenic activity), protect cardiomyocytes from ischemia-reperfusion injury, and inhibit pro-inflammatory cytokines[1][5]. However, the specific proteins that this compound interacts with to elicit these effects are not fully known. In silico target prediction offers a powerful, efficient, and cost-effective strategy to hypothesize these molecular interactions, thereby guiding focused experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₅₀N₂O₄ | [6][7] |

| Molecular Weight | 478.7 g/mol | [6] |

| IUPAC Name | (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2¹¹﹐¹⁴]triacontane-3,16-dione | [6] |

| CAS Number | 3463-92-1 | [6] |

| Class | Alkaloid, Macrolide Analogue |[2][6] |

In Silico Target Prediction Methodologies

Predicting the biological targets of a small molecule like this compound involves screening it against vast libraries of macromolecular structures. This process can be broadly categorized into structure-based and ligand-based approaches.

Reverse Docking (Structure-Based)

Reverse docking is a premier structure-based technique that involves docking a single ligand (this compound) into the binding sites of a large collection of crystallographically resolved protein structures. The primary goal is to identify proteins that exhibit high binding affinity and favorable interaction energies with the ligand, ranking them as potential targets.

Experimental Protocol: Reverse Docking of this compound

-

Ligand Preparation:

-

Obtain the 3D structure of this compound, for instance, from the PubChem database (CID: 442630)[6].

-

Prepare the ligand file using molecular modeling software (e.g., AutoDock Tools, PyRx). This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

-

Receptor Database Preparation:

-

Select a comprehensive protein structure database. The Protein Data Bank (PDB) is a primary source. Specialized databases for docking, such as PDBbind and BioLiP, provide curated sets of proteins with known binding sites[8][9].

-

Prepare each receptor by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.

-

-

Docking Simulation:

-

Define a search space (grid box) around the known or predicted binding site of each target protein.

-

Utilize a docking algorithm, such as AutoDock Vina, to systematically explore the conformational space of this compound within the defined binding site[8]. The algorithm calculates the binding affinity, typically expressed as a binding free energy (kcal/mol).

-

-

Analysis and Target Ranking:

-

Rank the protein targets based on their predicted binding energies. A lower (more negative) binding energy indicates a more stable and favorable interaction.

-

Perform post-docking analysis to visualize the binding pose and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the top-ranked protein targets.

-

Caption: General workflow for in silico target prediction using reverse docking.

Pharmacophore Modeling (Ligand-Based)

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. A model derived from this compound's structure can be used as a 3D query to search databases for proteins with complementary binding pockets.

Experimental Protocol: Pharmacophore-Based Screening

-

Model Generation:

-

Identify the key pharmacophoric features of this compound, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive/negative ionizable centers.

-

Generate a 3D pharmacophore model based on these features using software like Pharmit or ZINCPharmer.

-

-

Database Screening:

-

Screen a pharmacophore database (pre-indexed protein binding sites) against the generated this compound model.

-

-

Hit Refinement:

-

Retrieve the protein "hits" whose binding sites match the pharmacophore query.

-

Further refine this list by performing molecular docking on the retrieved hits to confirm binding affinity and pose.

-

Known and In Silico Predicted Targets for this compound

Literature and recent in silico studies have begun to reveal potential molecular targets for this compound.

-

Cardiovascular System: Studies suggest this compound directly affects the myocardium, potentially through a cation chelating mechanism related to its macrocyclic structure[4][10]. A key study on H9c2 cardiomyocytes demonstrated that this compound promotes cell proliferation and repair after injury by activating the FAK-ERK1/2 and FAK-AKT signaling pathways [11][12].

-

Anti-Inflammatory Targets: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential interactions with upstream regulators in inflammatory pathways[1].

-

Anticancer Targets: An in silico docking study predicted that this compound could bind to Cyclin-dependent kinase 4 (CDK4) , a critical regulator of the cell cycle, with a binding free energy of -7.44 kcal/mol[13][14]. This suggests a potential role for this compound as a cell cycle inhibitor in cancer therapy.

-

Anti-Diabetic Targets: A recent in silico analysis screened this compound against key diabetes-related proteins. The study reported strong binding potential to alpha-amylase, beta-glucosidase, dipeptidyl peptidase 4 (DPP-4), PPARG, and SGLT-2 , indicating a possible multi-target mechanism for managing hyperglycemia[15].

-

Anti-Dengue Targets: In the context of dengue-associated thrombocytopenia, this compound has been investigated in silico for its interaction with the dengue non-structural protein 1 (NS1) and its subsequent interference with the NS1-Toll-like receptor 4 (TLR4) interaction[16].

Table 2: Summary of In Silico Docking Studies for this compound

| Predicted Target | Therapeutic Area | Binding Energy (kcal/mol) | In Silico Method | Source |

|---|---|---|---|---|

| Cyclin-dependent kinase 4 (CDK4) | Cancer | -7.44 | Molecular Docking | [13][14] |

| Alpha-amylase | Diabetes | Strong Binding Score | Molecular Docking | [15] |

| Dipeptidyl peptidase 4 (DPP-4) | Diabetes | Strong Binding Score | Molecular Docking | [15] |

| Peroxisome proliferator-activated receptor gamma (PPARG) | Diabetes | Strong Binding Score | Molecular Docking | [15] |

| Dengue Virus NS1 Protein | Infectious Disease | Not Specified | Molecular Docking |[16] |

Experimental Validation of Predicted Targets

In silico predictions are hypotheses that require rigorous experimental validation to confirm a direct and biologically relevant interaction between this compound and its predicted target.

Caption: Hierarchical workflow for the experimental validation of predicted targets.

Biophysical Assays: Confirming Direct Binding

These techniques provide quantitative data on the physical interaction between this compound and a purified target protein.

Table 3: Comparison of Key Biophysical Validation Techniques

| Technique | Principle | Key Outputs | Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Affinity (Kᴅ), Kinetics (kₒₙ, kₒբբ) | Real-time, label-free, provides kinetic data.[17] |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution. | Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Gold standard for thermodynamics, solution-based, no immobilization needed.[17] |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip.

-

Analyte Injection: Prepare a series of this compound dilutions in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time as this compound associates with and dissociates from the immobilized target.

-

Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and the equilibrium dissociation constant (Kᴅ = kₒբբ/kₒₙ).[17]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and load a concentrated solution of this compound into the injection syringe.

-

Titration: Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm (plot of kcal/mol of injectant vs. molar ratio). Fit this curve to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).[17][18]

Cell-Based Assays: Assessing Functional Relevance

After confirming direct binding, cell-based assays are critical to determine if this interaction translates into a functional cellular response. These assays are performed in a more biologically relevant environment.[19]

Experimental Protocol: Target Validation using Cellular Assays

-

Target Engagement Assay: Confirm that this compound engages its target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess target stabilization upon ligand binding.

-

Signaling Pathway Analysis: Treat relevant cell lines with this compound and measure the effect on downstream signaling pathways. For example, to validate FAK/AKT/ERK pathway activation, one would use Western Blotting to measure the phosphorylation levels of FAK, AKT, and ERK1/2 proteins following this compound treatment.[11][20]

-

Gene Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to specifically reduce or eliminate the expression of the predicted target protein in a cell line[21]. If the cellular effect of this compound is diminished or abolished in these modified cells compared to control cells, it strongly validates that the protein is a necessary target for this compound's activity.

-

Phenotypic Assays: Measure a relevant cellular outcome. For instance, if the predicted target is CDK4, a cell proliferation assay (e.g., MTT or BrdU incorporation) would be performed to confirm this compound's anti-proliferative effect.[21]

Caption: Signaling pathway activated by this compound in cardiomyocytes.[11][12]

Conclusion

The prediction of this compound's biological targets through in silico methods is a crucial first step in deciphering its complex pharmacology. Reverse docking, pharmacophore modeling, and other computational approaches provide a powerful lens to generate high-quality, testable hypotheses. As demonstrated by recent studies, these methods have already implicated novel targets for this compound in cancer, diabetes, and infectious diseases. However, it is the synergistic combination of this computational screening with rigorous biophysical and cell-based experimental validation that will ultimately unlock the full therapeutic potential of this promising natural product. This integrated approach, as outlined in this guide, provides a clear and robust roadmap for future research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. This compound: An alkaloid of Carica papaya—its chemistry and pharmacology | Semantic Scholar [semanticscholar.org]

- 4. Effect of this compound, a papaya alkaloid, on the circulatory function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. This compound | C28H50N2O4 | CID 442630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. BioLiP2: an updated structure database for biologically relevant ligand–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a papaya alkaloid, on the circulatory function in the rat. | Semantic Scholar [semanticscholar.org]

- 11. This compound Promotes Proliferation and Repair of H9c2 Cardiomyocytes after Oxidative Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Natural product | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 15. In Silico evaluation of phytoconstituents from Carica Papaya and its anti-hyperglycemic activities on high sucrose-induced oxidative stress in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. youtube.com [youtube.com]

- 18. biorxiv.org [biorxiv.org]

- 19. bmglabtech.com [bmglabtech.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. reactionbiology.com [reactionbiology.com]

Preliminary Toxicological Screening of Carpaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpaine, a primary piperidine alkaloid isolated from the leaves of Carica papaya, has garnered significant interest for its potential therapeutic applications, including antimalarial, anti-inflammatory, and cardioprotective properties. As with any compound intended for further development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicological screening of this compound, summarizing key findings from in vitro and in vivo studies. It details experimental methodologies for crucial assays, presents quantitative data in a structured format, and visualizes experimental workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

In Vitro Toxicity Assessment

Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

A study investigating the effects of this compound on embryonic cardiomyocytes (H9c2 cell line) determined the 50% inhibitory concentration (IC50) to be 9.23 ± 0.97 µM.[1] This value is crucial for determining non-toxic concentrations for subsequent in vitro mechanistic studies. Another study evaluated the cytotoxicity of this compound against NL20 cells (a human bronchial epithelial cell line) and found it to have high selectivity for the Plasmodium falciparum parasite, indicating low toxicity to these normal human cells.[2]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| H9c2 (Rat Cardiomyocytes) | MTT | IC50 | 9.23 ± 0.97 µM | [1] |

| NL20 (Human Bronchial Epithelial) | Not specified | Cytotoxicity | High selectivity for parasite | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a synthesized methodology based on standard MTT assay procedures.

Objective: To determine the cytotoxic effect of this compound on a selected cell line and calculate the IC50 value.

Materials:

-

This compound solution of known concentration

-

Target cell line (e.g., H9c2)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of this compound solution. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve (percentage of cell viability vs. This compound concentration) to determine the IC50 value.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism. The available data for this compound and C. papaya leaf extract primarily focus on acute and sub-chronic oral toxicity.

Acute Oral Toxicity

Acute toxicity studies aim to determine the effects of a single, high dose of a substance. For isolated this compound, an acute toxicity study in rats showed no mortality or toxic effects at a dose of 4 mg/kg.[3] Studies on C. papaya leaf extract, which contains this compound, have been conducted at much higher doses. An acute oral toxicity study in Sprague Dawley rats found no mortality or acute adverse effects at a dose of 2000 mg/kg body weight.[4] Another study using a 10% ethanolic extract of C. papaya leaf also reported no acute toxicity at a single oral dose of 5000 mg/kg.[5]

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies involve repeated administration of a compound over a longer period to assess potential cumulative effects. A 28-day study in Sprague Dawley rats with C. papaya leaf extract at doses of 0.01, 0.14, and 2 g/kg body weight did not show treatment-related changes in body weight, food and water consumption, or hematological parameters.[6] A 13-week sub-chronic toxicity study in Sprague Dawley rats with C. papaya leaf extract at doses of 0.01, 0.14, and 2 g/kg body weight also did not cause any significant toxic effects.[7] While some changes in biochemical values were noted, they were not associated with histopathological changes.[7] The No-Observed-Adverse-Effect Level (NOAEL) for the C. papaya leaf juice in a subacute study was determined to be 2 g/kg body weight.[7]

Table 2: In Vivo Oral Toxicity of this compound and C. papaya Leaf Extract

| Substance | Study Type | Species | Dose | Key Findings | Reference |

| Isolated this compound | Acute | Rat | 4 mg/kg | No mortality or toxic effects | [3] |

| C. papaya Leaf Extract | Acute | Rat | 2000 mg/kg | No mortality or acute adverse effects | [4] |

| C. papaya Leaf Extract (10% Ethanolic) | Acute | Rat | 5000 mg/kg | No acute toxicity | [5] |

| C. papaya Leaf Extract | Sub-chronic (28 days) | Rat | Up to 2 g/kg/day | No significant treatment-related changes | [6] |

| C. papaya Leaf Extract | Sub-chronic (13 weeks) | Rat | Up to 2 g/kg/day | No significant toxic effects; NOAEL of 2 g/kg | [7] |

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Materials:

-

Test substance (this compound)

-

Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females)

-

Appropriate vehicle for dosing

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Dosing: Administer the test substance sequentially to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

If mortality is observed in two or three animals, the test is terminated, and the substance is classified accordingly.

-

If one animal dies, the test is repeated at the same dose level with three more animals.

-

If no animals die, the test is repeated with three more animals at the next higher dose level.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Acute Oral Toxicity Study (OECD 423)

Caption: Workflow for an acute oral toxicity study based on OECD 423.

Genotoxicity Assessment

Genotoxicity assays are performed to detect compounds that can induce genetic damage. While specific genotoxicity data for isolated this compound is limited, studies on C. papaya leaf extract provide some insights.

An in vivo micronucleus test on an ethanolic extract of C. papaya leaves in Wistar rats indicated low cytotoxicity and a potential antimutagenic effect against cyclophosphamide-induced damage.

Experimental Protocol: In Vivo Micronucleus Test

Objective: To assess the potential of a test substance to induce chromosomal damage, resulting in the formation of micronuclei in erythrocytes.

Materials:

-

Test substance (this compound)

-

Rodents (e.g., mice or rats)

-

Positive control (e.g., cyclophosphamide)

-

Vehicle control

-

Fetal bovine serum

-

Giemsa stain

-

Microscope slides and microscope

Procedure:

-

Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels. Include positive and vehicle control groups.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

-

Staining: Stain the slides with a dye such as Giemsa to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Workflow for In Vivo Micronucleus Test

References

- 1. This compound Promotes Proliferation and Repair of H9c2 Cardiomyocytes after Oxidative Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Antithrombocytopenic activity of this compound and alkaloidal extract of Carica papaya Linn. leaves in busulfan induced thrombocytopenic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety Evaluation of Oral Toxicity of Carica papaya Linn. Leaves: A Subchronic Toxicity Study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated Dose 28-Days Oral Toxicity Study of Carica papaya L. Leaf Extract in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Carpaine: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Carpaine, a major alkaloid isolated from the leaves of Carica papaya. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating key data and experimental methodologies.

Core Physicochemical Properties of this compound

This compound is a macrocyclic piperidine alkaloid recognized for its potential pharmacological activities.[1] The structural elucidation of this compound revealed it to be a dimer of two identical halves, forming a 26-membered cyclic diester.[1] Accurate characterization of its physicochemical properties is fundamental for its application in research and development.

The quantitative data for this compound's key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₈H₅₀N₂O₄ | [1][2][3][4] |

| Molecular Weight | 478.7 g/mol | [2][3] |

| Monoisotopic Mass | 478.37705808 Da | [3] |

| Melting Point | 119-121 °C | [1][2][4] |

| Appearance | Pale-yellow, needle-like crystalline solid | |

| Solubility | - Water: Practically insoluble (48.12 µg/mL).[5][6] - Organic Solvents: Soluble in chloroform, ethanol, and most organic solvents except petroleum ether.[4][7] - pH-Dependent Solubility: More soluble in acidic pH (35.12 µg/mL) than in alkaline pH (18.55 µg/mL).[5][6] | [4][5][6][7] |

| Optical Rotation | [α]D¹² +24.7° (c = 1.07 in ethanol) | [4] |

| LogP | 4.97 (Computed) | [8][9] |

| UV λmax | 227.20 nm (in methanol) | [5] |

| Mass Spectrometry | Protonated molecule [M+H]⁺ at m/z = 479.88.[5] A key fragment ion is observed at m/z = 240.20.[10] | [5][10][11] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (2H, bs) | [11] |

| ¹³C-NMR | δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols used for determining the key physicochemical properties of this compound.

Extraction and Isolation of this compound

A common method for extracting this compound from Carica papaya leaves is acid-base extraction, which leverages the pH-dependent solubility of this alkaloid.[8]

-

Maceration: Dried and powdered papaya leaves are macerated with an acidified aqueous solution (e.g., 2% HCl) or an alcohol-based solvent.[12] The acidic condition protonates the secondary amine groups of this compound, converting it into its more water-soluble salt form.[8]

-

Filtration and Defatting: The acidic extract is filtered. To remove non-polar compounds and pigments, the filtrate is washed with a non-polar solvent like n-hexane or petroleum ether.[1][12]

-

Basification: The pH of the remaining aqueous fraction is adjusted to 8-10 using a base such as ammonium hydroxide.[1][13] This deprotonates the this compound salt, converting it back to its free base form, which is less soluble in water.

-

Solvent Extraction: The basified solution is then extracted with an organic solvent like chloroform or dichloromethane to isolate the free base this compound.[1][12][13]

-

Purification and Crystallization: The organic extract is concentrated under reduced pressure. The crude this compound can be further purified using column chromatography (e.g., silica gel with a chloroform:methanol mobile phase).[14] Crystallization from a solvent such as acetone yields purified, needle-like crystals.[4]

Physicochemical Characterization

-

Melting Point Determination: The melting point is determined using a digital melting point apparatus. A small amount of the crystalline this compound is placed in a capillary tube and heated, with the temperature range recorded from the onset to the completion of melting. This serves as a key indicator of purity.

-

Solubility Studies: Saturation solubility is assessed by adding an excess amount of this compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 2.5 mL of distilled water, 0.1 N HCl, or phosphate buffer).[5][6] The mixture is agitated, typically for 24 hours on a rotary shaker, to ensure equilibrium is reached.[5][6] After filtration through a Whatman filter paper, the concentration of dissolved this compound in the filtrate is quantified, often spectrophotometrically.[5][6]

-

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: The UV spectrum of this compound dissolved in a suitable solvent (e.g., methanol) is recorded using a double beam UV-visible spectrophotometer, typically over a range of 200-400 nm, to determine its wavelength of maximum absorbance (λmax).[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded to identify the functional groups present in the molecule. This is often done by preparing a potassium bromide (KBr) pellet containing the sample and analyzing it over a range of 4000-400 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent like deuterated chloroform (CDCl₃) or methanol (CD₃OD).[5] These spectra are essential for elucidating the detailed chemical structure and confirming the identity of the isolated compound.[15]

-

Mass Spectrometry (MS): Mass spectral data is obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Direct Analysis in Real Time (DART-MS).[5][10] For LC-MS, separation may be performed on a C18 column with a mobile phase such as acetonitrile and water.[5][6] The mass spectrometer is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragmentation patterns, which confirm the molecular weight and structural features.[5][10]

-

Biological Activity and Signaling Pathways

This compound is noted for its effects on the cardiovascular system, where it is known to reduce heart rate and the force of cardiac contraction.[2] Research suggests that these effects are achieved by interfering with calcium signaling pathways within cardiac tissues, which are critical for muscle contraction.[2][13]

While the precise molecular targets are still under investigation, the proposed mechanism involves the modulation of intracellular calcium (Ca²⁺) mobilization.[13] It is hypothesized that this compound may directly or indirectly affect key components of the calcium signaling cascade in cardiomyocytes.

Applications in Research and Drug Development

The distinct properties of this compound make it a compound of interest for various research applications:

-

Cardiovascular Research: Its impact on heart rate and contractility makes it a useful tool for studying cardiac physiology and pathophysiology.[2][16]

-

Antithrombocytopenic Agent: this compound has been shown to increase platelet counts, making it a lead compound for developing treatments for thrombocytopenia.[10][15]

-

Antiplasmodial and Antimalarial Research: this compound exhibits significant antiplasmodial activity, driving research into its potential as a novel antimalarial drug.[17][18]

-

Pharmacokinetic and Drug Metabolism Studies: Understanding its solubility, LogP, and stability is crucial for designing formulations and studying its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C28H50N2O4 | CID 442630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Buy this compound (EVT-297389) | 3463-92-1 [evitachem.com]